(2Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)acrylic acid

CAS No.: 1394306-91-2

Cat. No.: VC2708832

Molecular Formula: C5H4BrN3O2

Molecular Weight: 218.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1394306-91-2 |

|---|---|

| Molecular Formula | C5H4BrN3O2 |

| Molecular Weight | 218.01 g/mol |

| IUPAC Name | (Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C5H4BrN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H,(H,10,11)(H,7,8,9)/b2-1- |

| Standard InChI Key | VAPOTCSOSWZFGX-UPHRSURJSA-N |

| Isomeric SMILES | C(=C\C(=O)O)\C1=NNC(=N1)Br |

| SMILES | C(=CC(=O)O)C1=NNC(=N1)Br |

| Canonical SMILES | C(=CC(=O)O)C1=NNC(=N1)Br |

Introduction

Chemical Properties and Structure

Basic Identification

(2Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)acrylic acid is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 1394306-91-2 |

| Molecular Formula | C5H4BrN3O2 |

| Molecular Weight | 218.01 g/mol |

| MDL Number | MFCD22422025 |

| SMILES | OC(/C=C\c1n[nH]c(Br)n1)=O |

| InChI | InChI=1S/C5H4BrN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H,(H,10,11)(H,7,8,9)/b2-1- |

| InChIKey | VAPOTCSOSWZFGX-UPHRSURJSA-N |

The compound's name specifically indicates its Z-configuration (cis) around the C=C double bond of the acrylic acid moiety, which is an important structural feature affecting its chemical and biological behavior .

Structural Features

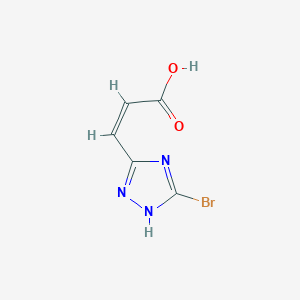

The structural composition of (2Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)acrylic acid includes several key elements:

-

A 1,2,4-triazole ring containing three nitrogen atoms in a five-membered heterocyclic structure

-

A bromine atom substituent at the 5-position of the triazole ring

-

An acrylic acid moiety attached at the 3-position of the triazole ring

-

Z (cis) configuration around the carbon-carbon double bond in the acrylic acid portion

These distinctive features contribute to the compound's unique reactivity profile and potential applications in both chemistry and biology .

Comparison with Related Compounds

Synthesis and Preparation

Purification Methods

To achieve the high purity levels (typically 95-97%) required for research applications, purification of (2Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)acrylic acid may involve:

-

Column chromatography

-

Recrystallization from appropriate solvent systems

-

Modern separation techniques like preparative HPLC

These methods help ensure the removal of synthetic by-products and stereoisomers that might affect the compound's properties .

Physical Properties

Stability Considerations

As a research chemical, (2Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)acrylic acid should be stored under appropriate conditions to maintain its integrity:

-

Protection from light and moisture

-

Storage at controlled temperature (typically refrigerated)

-

Avoidance of prolonged exposure to acidic or basic conditions that might affect the stability of the acrylic acid moiety

These precautions help preserve the compound's structural integrity and Z-configuration during storage .

Biological Activity and Applications

| Structural Feature | Potential Biological Activity |

|---|---|

| 1,2,4-Triazole ring | Antimicrobial, antifungal, antibacterial properties |

| Bromine substituent | Enhanced antimicrobial activity, increased membrane penetration |

| Acrylic acid moiety | Enzyme inhibition potential, interaction with biological nucleophiles |

| Z-configuration | Specific conformation for receptor binding, altered bioavailability |

The triazole ring system in particular has been recognized for its broad spectrum of biological activities and its presence in various pharmaceutical compounds .

Research Applications

As a specialized research chemical, (2Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)acrylic acid finds applications in:

-

Medicinal chemistry research as a building block for more complex bioactive molecules

-

Structure-activity relationship studies examining the impact of the triazole ring and bromine substituent

-

Development of novel antimicrobial and antifungal agents

-

Potential applications in material science, particularly in polymer chemistry

The compound's unique structure makes it valuable for researchers exploring new chemical entities with specific biological targets .

| Supplier | Product Code | Purity | Typical Packaging |

|---|---|---|---|

| Vulcanchem | VC2708832 | Research grade | Research quantities |

| CHEMDIV | BB57-3693 | Research grade | Available from 1 mg |

| Fluorochem | F372887 | Research grade | 1g |

| Combi-Blocks | QY-9622 | 95% | Research quantities |

| MolCore | MCT27577 | NLT 97% | Research quantities |

The compound is typically supplied in research-grade quantities suitable for laboratory investigations and early-stage development work .

Packaging and Delivery

Standard packaging formats include:

-

Glass vials (typically 4ml vials)

-

96-tube racks for high-throughput applications

-

Custom packaging based on quantity requirements

Most suppliers offer international shipping with delivery times of approximately one week for standard orders .

Analytical Methods

Identification Techniques

Several analytical techniques can be employed for the identification and characterization of (2Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)acrylic acid:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and determination of Z/E configuration

-

Mass Spectrometry (MS) for molecular weight confirmation

-

Infrared (IR) spectroscopy to identify functional groups

-

X-ray crystallography for definitive structural determination

-

High-Performance Liquid Chromatography (HPLC) for purity assessment

These methods provide complementary information about the compound's structure, purity, and stereochemical arrangement .

Future Research Directions

| Research Area | Description | Potential Significance |

|---|---|---|

| Structure-Activity Relationships | Investigation of how structural features contribute to biological activity | Guide development of more potent derivatives |

| Synthetic Methodology | Development of efficient and stereoselective synthesis methods | Enable scaled production and derivatization |

| Biological Screening | Comprehensive evaluation of antimicrobial, antifungal, and other activities | Identify specific biological targets and applications |

| Material Applications | Investigation of polymerization and material properties | Develop novel functional materials |

| Medicinal Chemistry | Development of drug conjugates and complex pharmaceutical intermediates | Create new therapeutic candidates |

These research directions could expand the understanding and utilization of this interesting compound .

Derivative Development

The basic structure of (2Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)acrylic acid offers several positions for modification:

-

Substitution of the bromine atom with other halogens or functional groups

-

Modification of the acrylic acid moiety (esterification, amidation, reduction)

-

Functionalization of the triazole NH position

-

Incorporation into larger molecular frameworks

Such modifications could lead to compounds with enhanced or specialized properties for specific applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume